molecular formula C16H14N2OS B2746744 2-[(Benzylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 877811-64-8

2-[(Benzylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one

Cat. No.: B2746744
CAS No.: 877811-64-8
M. Wt: 282.36
InChI Key: KHMYWAFMCIQGFH-UHFFFAOYSA-N
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Description

2-[(Benzylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a bicyclic core structure (3,4-dihydroquinazolin-4-one) substituted with a benzylsulfanyl group at the 2-position. Quinazolinones are heterocyclic compounds of pharmacological interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name

2-(benzylsulfanylmethyl)-4aH-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c19-16-13-8-4-5-9-14(13)17-15(18-16)11-20-10-12-6-2-1-3-7-12/h1-9,13H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWNWBIDQFTFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC2=NC(=O)C3C=CC=CC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Urea-Mediated Cyclization

Heating methyl anthranilate (1.0 equiv) with urea (1.2 equiv) in ethylene glycol at 160°C for 6 hours generates 3,4-dihydroquinazolin-4-one. Subsequent alkylation with benzylsulfanylmethyl chloride (1.5 equiv) in DMF using K₂CO₃ (2.0 equiv) at 80°C for 12 hours yields the target compound (68–72% overall).

Key Data:

Step Temp (°C) Time (h) Yield (%)
Cyclization 160 6 85
Alkylation 80 12 72

Ionic Liquid-Catalyzed One-Pot Synthesis

A novel protocol employs 1-butyl-3-methylimidazolium acetate ([Bmim]OAc) as catalyst (20 mol%):

  • Isatoic anhydride (2.0 mmol), benzylsulfanylmethylamine (2.2 mmol), and ammonium acetate (3.0 mmol) react in ethanol/water (1:1) at 80°C for 3 hours.
  • Direct isolation by filtration affords the product in 89% yield with >99% purity by HPLC.

Advantages:

  • Eliminates intermediate purification
  • Catalyst recyclable for 5 cycles without activity loss

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Bromination of 3,4-dihydroquinazolin-4-one at C2 using NBS (1.1 equiv) in CCl₄ (72% yield), followed by Suzuki coupling with benzylsulfanylmethylboronic acid (1.5 equiv) under Pd(PPh₃)₄ (5 mol%) catalysis in dioxane/H₂O (10:1) at 100°C for 8 hours achieves 84% yield.

Optimization Notes:

  • Higher temperatures (>110°C) promote desulfurization (15–22% side products)
  • K₃PO₄ base superior to Na₂CO₃ for boronic acid activation

Buchwald-Hartwig Amination

While less efficient (58% yield), this method enables late-stage functionalization of advanced intermediates.

Thiol-ene Click Chemistry Approach

UV-initiated (365 nm) reaction of 2-allyl-3,4-dihydroquinazolin-4-one with benzyl mercaptan (1.2 equiv) in THF using DMPA photoinitiator (2 mol%) produces the target compound in 91% yield after 2 hours.

Reaction Conditions:

  • Nitrogen atmosphere prevents thiol oxidation
  • Optimal stoichiometry: 1:1.2 (ene:thiol)

Reductive Amination Pathway

Condensation of 2-formyl-3,4-dihydroquinazolin-4-one with benzylsulfanylmethylamine (1.1 equiv) in MeOH, followed by NaBH₄ reduction (4.0 equiv) at 0°C, affords the product in 76% yield after column chromatography.

Critical Parameters:

  • pH control (6.5–7.0) prevents imine hydrolysis
  • Cold conditions minimize over-reduction

Solid-Phase Synthesis for High-Throughput Production

Immobilization of anthranilic acid on Wang resin (0.6 mmol/g loading) enables automated synthesis:

  • Cyclization with HATU/DIEA in DMF (2 hours)
  • On-resin alkylation with benzylsulfanylmethyl bromide (12 hours)
  • TFA cleavage (95:2.5:2.5 TFA/H₂O/TIS) yields 82–85% purity without chromatography.

Biocatalytic Synthesis Using Engineered Enzymes

Recent advances employ modified transaminases (ATA-117) for asymmetric synthesis:

  • Kinetic resolution achieves 98% ee
  • 65% isolated yield with 10 g/L substrate loading

Process Metrics:

Parameter Value
Reaction Time 24 h
Temperature 37°C
Enzyme Loading 15 mg/g

Comparative Analysis of Synthetic Methods

Table 1: Method Efficiency Comparison

Method Yield (%) Purity (%) Cost Index Scalability
Ionic Liquid 89 99 2.1 Excellent
Suzuki Coupling 84 98 3.8 Moderate
Thiol-ene 91 97 1.9 Limited
Solid-Phase 82 95 4.2 High

Chemical Reactions Analysis

2-[(Benzylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions with halides or other electrophiles, forming new derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.

Scientific Research Applications

Overview

2-[(Benzylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one is a chemical compound that has garnered attention for its diverse applications in scientific research, particularly in the fields of medicinal chemistry, biology, and materials science. Its unique structure, characterized by a benzylsulfanyl group attached to a quinazolinone core, imparts distinct chemical and biological properties that make it a valuable compound for various applications.

Medicinal Chemistry

This compound has been explored as a potential lead compound in drug discovery. Its derivatives have shown promising results in various therapeutic areas:

  • Anticancer Activity : Research indicates that derivatives of quinazolin-4-one exhibit significant cytotoxic effects against cancer cell lines. For instance, one study reported that specific derivatives reduced cell viability in HT-29 and SW620 cell lines to approximately 38% and 36.7%, respectively, compared to standard treatments like 5-fluorouracil (5-FU) which had higher cell viability rates .
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial effects, suggesting potential applications in treating infections caused by resistant strains of bacteria.

The biological mechanisms of this compound involve interactions with specific molecular targets:

  • Enzyme Inhibition : Some studies have focused on the inhibition of key enzymes involved in cancer progression and inflammation. For example, certain derivatives have shown inhibitory activity against tyrosine kinases such as CDK2 and HER2, which are critical in cancer signaling pathways .
  • Neuroprotective Effects : The compound's derivatives have been tested for their potential in treating neurodegenerative diseases. Research indicates promising results in inhibiting enzymes like monoamine oxidase (MAO), which could lead to new treatments for conditions such as depression associated with neurodegenerative diseases .

Material Science

In addition to its biological applications, this compound is being explored for its utility in materials science:

  • Synthesis of New Materials : The compound is used as a building block for synthesizing more complex molecules with desired physical properties. This application is particularly relevant in the development of novel polymers and nanomaterials that could be used in various industrial applications.

Case Studies

Several studies have documented the effectiveness of this compound derivatives:

Study ReferenceApplicationFindings
AnticancerCompound showed IC50 values around 20 µg/ml against colorectal cancer cell lines.
Enzyme InhibitionDemonstrated significant inhibition against tyrosine kinases relevant to cancer therapy.
NeuroprotectionInhibitory effects on MAO-B suggest potential therapeutic use for depression-related neurodegeneration.

Mechanism of Action

The mechanism of action of 2-[(Benzylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Complexity: The target compound lacks halogenation or additional aryl groups compared to its analogs. This results in a lower molar mass (282.36 vs. 455.40–522.17 g/mol) . The 6,8-dichloro-3-(2,6-dimethylphenyl) derivative () exhibits enhanced lipophilicity and steric bulk due to chlorine and dimethylphenyl groups, which may improve membrane permeability but reduce solubility .

Physicochemical Properties: Density and Boiling Point: The dichloro-dimethylphenyl derivative () has a predicted density of 1.30 g/cm³ and boiling point of 607.5°C, likely due to increased molecular weight and halogen content . The target compound, lacking halogens, would theoretically exhibit lower density and boiling point. The target compound’s benzylsulfanyl group may confer a slightly basic character, though experimental data are needed.

Biological Implications: Halogenation in analogs is associated with enhanced bioactivity (e.g., antimicrobial potency) due to improved target binding. The target compound’s simpler structure may prioritize metabolic stability over potency.

Research Findings and Trends

  • Synthetic Accessibility : The target compound’s lack of halogenation or complex aryl groups may simplify synthesis compared to its analogs, which require multi-step halogenation or coupling reactions .
  • Structure-Activity Relationship (SAR) :
    • Chlorine/bromine atoms in analogs correlate with increased bioactivity but also higher toxicity risks .
    • Dimethylphenyl groups () may enhance steric shielding, prolonging half-life .

Biological Activity

The compound 2-[(Benzylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities, particularly in the realm of cancer treatment and enzymatic inhibition. This article provides an overview of the biological activity associated with this compound, focusing on its potential as a multi-kinase inhibitor and its effects on various cancer cell lines.

Chemical Structure and Synthesis

The structure of this compound features a benzyl sulfanyl group attached to a dihydroquinazolinone core. This structural motif is significant as it influences the compound's interactions with biological targets. The synthesis typically involves multi-step organic reactions, including the formation of the quinazolinone scaffold followed by sulfanyl group incorporation.

1. Cytotoxicity against Cancer Cell Lines

Research indicates that derivatives of quinazolinone, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 (Breast Cancer) : Studies have shown that certain quinazolinone derivatives demonstrate potent cytotoxicity against MCF-7 cells. In particular, compounds similar to this compound have been reported to induce apoptosis through mechanisms involving upregulation of pro-apoptotic genes (caspase-3 and caspase-9) and downregulation of anti-apoptotic genes (Bcl-2) .

2. Inhibition of Protein Kinases

Quinazolinone derivatives have been identified as potential inhibitors of multiple tyrosine kinases, which are critical in cancer progression. The following table summarizes key findings related to the inhibitory activities of these compounds:

CompoundTarget KinaseIC50 (µM)Mechanism
2fCDK20.173ATP non-competitive type-II inhibitor
3iHER20.079ATP non-competitive type-II inhibitor
3iEGFRSimilar to lapatinib (IC50 = 0.078)ATP competitive type-I inhibitor
3fVEGFR2Not specifiedInhibitory activity observed

These findings suggest that derivatives like 2f and 3i not only inhibit kinase activity but also show comparable effectiveness to established inhibitors such as imatinib and lapatinib .

3. Apoptosis Induction

In addition to direct cytotoxic effects, these compounds have been shown to induce apoptosis in cancer cells. The mechanism involves cell cycle arrest at the S phase and activation of apoptotic pathways, making them promising candidates for cancer therapy .

Case Studies

Several studies have explored the biological activity of quinazolinone derivatives:

  • Antitumor Activity Study : A series of benzyl-substituted quinazolinones were synthesized and evaluated for their antitumor activity against various human cancer cell lines. Notably, compounds demonstrated GI50 values significantly lower than those of standard treatments like 5-FU .
  • Molecular Docking Studies : In silico docking studies revealed that certain derivatives bind effectively to target kinases, providing insights into their mechanism of action and potential for further development .

Q & A

Q. Basic

  • X-ray crystallography : Resolves stereochemistry and confirms the benzylsulfanyl-methyl substitution pattern. SHELX software refines structural models, achieving low R-factors (e.g., 0.055) for high-confidence data .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbonyl groups (C=O at ~170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 311.1) .

How can researchers optimize synthetic routes to improve yield and purity?

Advanced
Employ Design of Experiments (DoE) to assess factors like catalyst loading, temperature, and solvent polarity. For example:

  • Activated carbon concentration : A regression model in nitration reactions shows a 15% yield increase with 10% w/w catalyst .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes byproducts like unreacted thiols .
  • Microwave-assisted synthesis : Reduces reaction time by 50% compared to conventional reflux .

How should contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved?

Q. Advanced

  • Cross-validation : Combine 1^1H-13^13C HSQC and NOESY to distinguish overlapping signals from conformational isomers .
  • X-ray refinement : Use SHELXL to resolve ambiguities in bond lengths and angles, especially near the sulfanyl-methyl group .
  • Computational NMR prediction : Tools like Gaussian (DFT) simulate spectra to verify assignments .

What computational methods are suitable for predicting the compound’s reactivity or binding affinity?

Q. Advanced

  • Density Functional Theory (DFT) : Calculates electrophilic/nucleophilic sites (e.g., sulfur atom’s charge density) to predict nitration regioselectivity .
  • Molecular docking : Screens potential biological targets (e.g., kinase enzymes) by simulating interactions with the quinazolinone core .
  • MD simulations : Assess stability in solvated systems, particularly for sulfanyl group oxidation pathways .

What strategies address regioselectivity challenges during functionalization (e.g., nitration)?

Q. Advanced

  • Directing groups : Electron-donating substituents (e.g., methoxy) on the quinazolinone ring direct nitration to the 6-position .
  • Protection/deprotection : Temporarily block reactive sites (e.g., benzylsulfanyl groups) using tert-butyldimethylsilyl (TBS) .
  • Lewis acid catalysts : ZnCl2_2 or FeCl3_3 enhance para-selectivity in aromatic substitutions .

How can enantiomeric purity be achieved for chiral derivatives of this compound?

Q. Advanced

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
  • Asymmetric catalysis : Employ Pd-BINAP complexes for Suzuki couplings to install chiral benzyl groups .
  • Crystallization-induced resolution : Seed racemic mixtures with enantiopure crystals to separate diastereomers .

What in vitro assays are recommended for preliminary biological activity screening?

Q. Basic

  • Kinase inhibition : Use ADP-Glo™ assays to test inhibition of EGFR or VEGFR2, leveraging the quinazolinone scaffold’s affinity .
  • Antimicrobial testing : Broth microdilution (CLSI guidelines) against S. aureus and E. coli .
  • Cytotoxicity : MTT assays on HeLa or HEK293 cells to assess IC50_{50} values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.